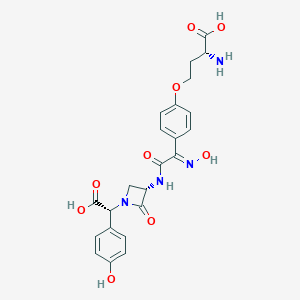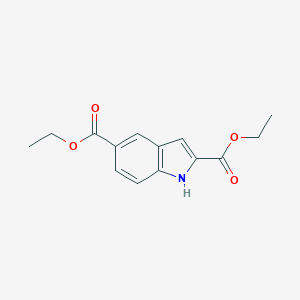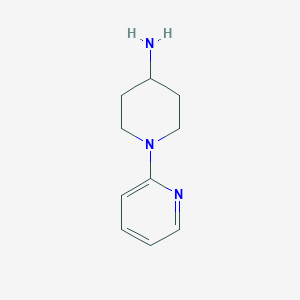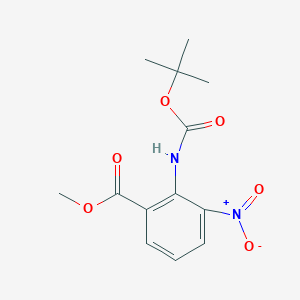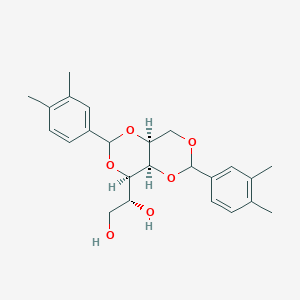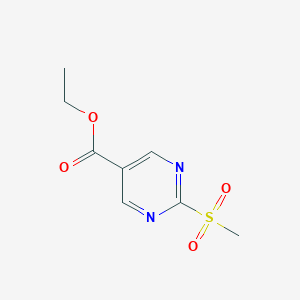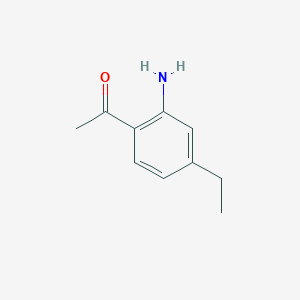
1-(2-Amino-4-ethylphenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4-ethylphenyl)ethanone, also known as 4-Ethylamphetamine or 4-EEA, is a chemical compound that belongs to the amphetamine class of drugs. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-ethylphenyl)ethanone has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry to develop new analytical methods for the detection and quantification of amphetamines in biological samples. It has also been used in pharmacological studies to investigate the mechanism of action of amphetamines and their effects on the central nervous system.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-ethylphenyl)ethanone is similar to that of other amphetamines. It acts by increasing the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and mood. It also inhibits the reuptake of these neurotransmitters, which prolongs their effects and leads to a feeling of euphoria.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-(2-Amino-4-ethylphenyl)ethanone are similar to those of other amphetamines. It increases heart rate, blood pressure, and body temperature. It also decreases appetite and causes insomnia. Prolonged use of amphetamines can lead to addiction, tolerance, and withdrawal symptoms.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-Amino-4-ethylphenyl)ethanone has several advantages and limitations for lab experiments. It is a well-studied compound that has been extensively characterized. It is also readily available and relatively inexpensive. However, its use is restricted due to its potential for abuse and addiction. It is also toxic and can be hazardous if not handled properly.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone. One area of research is the development of new analytical methods for the detection and quantification of amphetamines in biological samples. Another area of research is the investigation of the long-term effects of amphetamine use on the brain and behavior. Finally, there is a need for the development of new drugs that can mimic the effects of amphetamines without the potential for abuse and addiction.
Conclusion:
In conclusion, 1-(2-Amino-4-ethylphenyl)ethanone is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been used as a reference standard in analytical chemistry and in pharmacological studies to investigate the mechanism of action of amphetamines. While it has several advantages for lab experiments, its potential for abuse and addiction limits its use. There are several future directions for research on 1-(2-Amino-4-ethylphenyl)ethanone, including the development of new analytical methods and the investigation of the long-term effects of amphetamine use.
Synthesemethoden
The synthesis of 1-(2-Amino-4-ethylphenyl)ethanone is a complex process that involves multiple steps. The first step involves the condensation of 4-Ethylbenzaldehyde with nitroethane in the presence of a catalyst to form 1-(4-ethylphenyl)-2-nitropropene. The second step involves the reduction of 1-(4-ethylphenyl)-2-nitropropene with a reducing agent to form 1-(4-ethylphenyl)propane-2-amine. The final step involves the oxidation of 1-(4-ethylphenyl)propane-2-amine with an oxidizing agent to form 1-(2-Amino-4-ethylphenyl)ethanone.
Eigenschaften
CAS-Nummer |
141030-66-2 |
|---|---|
Produktname |
1-(2-Amino-4-ethylphenyl)ethanone |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
1-(2-amino-4-ethylphenyl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-3-8-4-5-9(7(2)12)10(11)6-8/h4-6H,3,11H2,1-2H3 |
InChI-Schlüssel |
ISNJDSGIXFKGKO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C(=O)C)N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)C(=O)C)N |
Synonyme |
Ethanone, 1-(2-amino-4-ethylphenyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate](/img/structure/B138300.png)
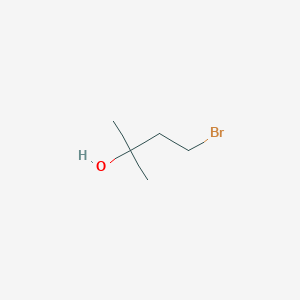
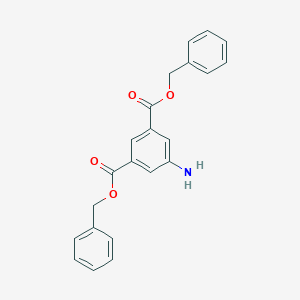
![7-[(3R,4R)-3-amino-4-methylpyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methyl-4-oxoquinoline-3-carboxylic acid](/img/structure/B138315.png)
![5-(4-Methoxyphenyl)pyrrolo[2,1-d][1,5]benzothiazepin-4-ol N,N-dimethylcarbamate](/img/structure/B138319.png)
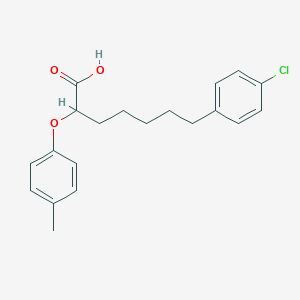
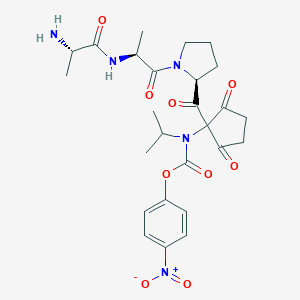
![Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B138325.png)
